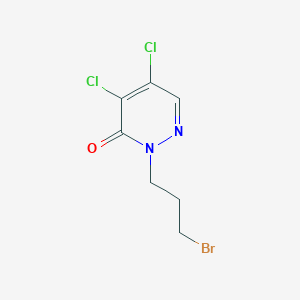![molecular formula C32H48N2O3S B14256738 N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide CAS No. 166890-94-4](/img/structure/B14256738.png)
N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfanyl group attached to a hydroxyphenyl ring, which is further connected to an octadecylethanediamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the S-alkylation of 4-hydroxyphenyl sulfide with an appropriate alkylating agent, followed by the coupling of the resulting intermediate with octadecylethanediamide under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of N1-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide involves its interaction with specific molecular targets and pathways. The sulfanyl and hydroxyphenyl groups can participate in various biochemical interactions, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenyl sulfone (Bisphenol S): Similar in structure due to the presence of hydroxyphenyl and sulfone groups.
Bis(4-hydroxyphenyl)methane: Shares the hydroxyphenyl moiety but differs in the connecting groups.
Uniqueness
N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide is unique due to the combination of its sulfanyl, hydroxyphenyl, and octadecylethanediamide groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
166890-94-4 |
|---|---|
Molekularformel |
C32H48N2O3S |
Molekulargewicht |
540.8 g/mol |
IUPAC-Name |
N'-[4-(4-hydroxyphenyl)sulfanylphenyl]-N-octadecyloxamide |
InChI |
InChI=1S/C32H48N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-33-31(36)32(37)34-27-18-22-29(23-19-27)38-30-24-20-28(35)21-25-30/h18-25,35H,2-17,26H2,1H3,(H,33,36)(H,34,37) |
InChI-Schlüssel |
BMGYXSCIDIRVAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




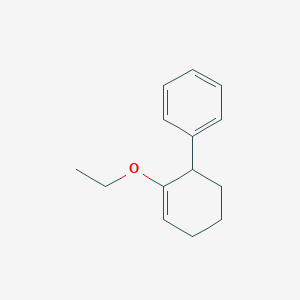
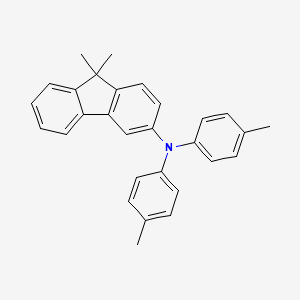
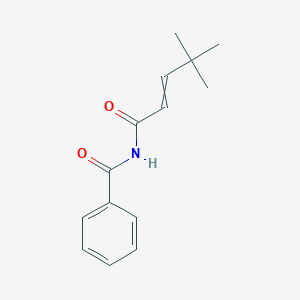
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole](/img/structure/B14256705.png)
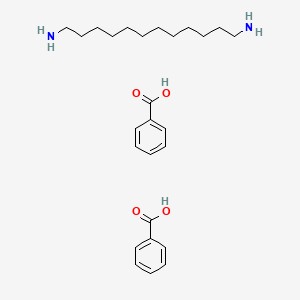
![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)


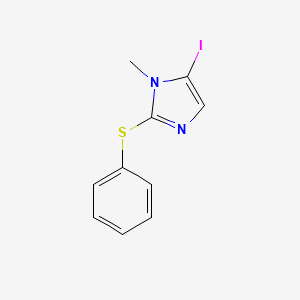
![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
